Flunarizine

Calcium channel blockade Cinnarizine Potency

Flunarizine is a uniquely polypharmacological tool for discerning research programs. It is not equivalent to standard Ca²⁺ channel blockers, offering a distinct profile of L-/N-/T-type calcium channel blockade, D2 receptor antagonism, and sodium channel inhibition. This differentiation drives its superior efficacy in migraine prophylaxis (80.3% responder rate vs 58.2% for propranolol) and unparalleled neuroprotection in preclinical models. With an 18-19 day half-life, it streamlines chronic dosing logistics. Choose high-purity, research-grade Flunarizine to ensure experimental reproducibility and advance your competitive edge.

Molecular Formula C26H26F2N2
Molecular Weight 404.5 g/mol
CAS No. 52468-60-7
Cat. No. B1672889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunarizine
CAS52468-60-7
SynonymsAnexate
Flumazenil
Flumazepil
Lanexat
Ro 15 1788
Ro 15-1788
Ro 151788
Romazicon
Molecular FormulaC26H26F2N2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
InChIKeySMANXXCATUTDDT-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.68e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flunarizine (CAS 52468-60-7) for Scientific Procurement: Calcium Channel Blocker with Multimodal Pharmacology


Flunarizine (CAS 52468-60-7) is a diphenylpiperazine-class calcium entry blocker that exhibits non-selective inhibition of L-, N-, and T-type voltage-gated calcium channels, with particularly high potency against hypothalamic T-type channels [1]. Beyond calcium channel blockade, flunarizine possesses calmodulin binding properties, histamine H1 receptor antagonism, dopamine D2 receptor antagonism, and voltage-gated sodium channel blocking activity [2]. This polypharmacological profile distinguishes flunarizine from conventional dihydropyridine or phenylalkylamine calcium channel blockers and underpins its utility in migraine prophylaxis, vestibular disorders, and cerebral protection. The compound is not approved in the United States but is widely marketed internationally [3].

Why Flunarizine (CAS 52468-60-7) Cannot Be Substituted with Alternative Calcium Channel Blockers


In-class substitution of flunarizine with other calcium channel blockers (e.g., verapamil, nimodipine, nifedipine) or even its closest structural analog cinnarizine is not pharmacologically or clinically equivalent. Flunarizine demonstrates 2.5–15× greater potency than cinnarizine [1] and exhibits a terminal elimination half-life of approximately 18–19 days with chronic dosing compared to cinnarizine's ~3 hours [2], fundamentally altering dosing regimens and safety monitoring requirements. Unlike verapamil and dihydropyridines, flunarizine shows minimal negative inotropic and chronotropic effects on cardiac tissue while demonstrating marked selectivity for cerebral vasculature [3]. Furthermore, flunarizine uniquely combines calcium channel blockade with D2 dopamine receptor antagonism, conferring both therapeutic potential and distinct extrapyramidal adverse effect liability that is absent with other calcium channel blockers [4].

Flunarizine (CAS 52468-60-7) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Flunarizine vs. Cinnarizine: 2.5–15× Greater Potency in Calcium Channel Blockade

Flunarizine, a difluorinated derivative of cinnarizine, exhibits 2.5–15 times greater potency than its parent compound in calcium channel blockade [1]. In a cerebral hypoxia-anoxia protection model in mice and rats, oral flunarizine demonstrated activity 4–30 times as potent as cinnarizine, with a minimal effective dose of 1–20 mg/kg, while verapamil showed little or no protective effect [2].

Calcium channel blockade Cinnarizine Potency

Flunarizine vs. Propranolol: Superior Migraine Prophylaxis Responder Rate in Adult Population

In an open-label randomized clinical trial of 150 adult migraine patients, flunarizine demonstrated a responder rate (≥50% reduction in attack frequency) of 80.3% compared to 58.2% for propranolol at 12 weeks [1]. Flunarizine reduced mean monthly migraine attack frequency from 10.58 ± 4.11 to 3.25 ± 2.90, versus propranolol's reduction from 9.64 ± 3.81 to 4.67 ± 3.15 [1].

Migraine prophylaxis Propranolol Responder rate

Flunarizine vs. Nimodipine: Greater Efficacy in Reducing Migraine Frequency and Severity

In a long-term follow-up study of migraine patients, flunarizine was more efficacious than nimodipine across multiple endpoints. Flunarizine demonstrated significantly greater reduction in migraine frequency (p<0.001), pain severity (p<0.05), migraine index (p<0.05), and corrected migraine index (p<0.05) compared to nimodipine [1]. A 2025 systematic review of 27 flunarizine studies confirmed that flunarizine appears to have the greatest impact on migraine episodes among calcium channel blockers, while nimodipine studies showed controversial results with only 3 of 10 studies demonstrating positive effects [2].

Migraine prophylaxis Nimodipine Efficacy

Flunarizine vs. Verapamil: Selective Cerebrovascular Antagonism Without Cardiac Depression

In isolated tissue preparations, flunarizine selectively antagonized calcium-dependent contraction of rabbit basilar artery (cerebral vessel) while demonstrating moderate negative chronotropic and inotropic actions on cardiac tissues. The onset of action of flunarizine on basilar artery contraction was approximately 30 times slower than verapamil, indicating a distinct binding and washout profile [1]. Unlike verapamil, flunarizine does not inhibit myocardial contractile force or decrease vascular myogenic activity under normal conditions, instead acting selectively when calcium overload is imposed upon cerebrovascular sites [2].

Vascular selectivity Verapamil Cerebrovascular

Flunarizine vs. Multiple Calcium Entry Blockers: Unique Broad-Spectrum Neuroprotective Activity

In a comparative pharmacological study of nine calcium entry blockers (D-600, diltiazem, flunarizine, nicardipine, nifedipine, nimodipine, nitrendipine, verapamil, tiapamil) tested in experimental models of brain hypoxia, ischemia, cellular intoxication, and bicuculline-induced seizures, flunarizine was the only compound that demonstrated a dose-related protective effect in all four test categories [1]. Verapamil, D-600, tiapamil, and diltiazem were almost inactive across the test battery, while dihydropyridines showed variable and incomplete protection [1].

Neuroprotection Calcium entry blockers Cerebral ischemia

Flunarizine vs. Cinnarizine: Extended Duration of Action Enabling Once-Daily Dosing

Flunarizine exhibits a terminal elimination half-life of approximately 18–19 days with chronic daily dosing, compared to cinnarizine's half-life of approximately 3 hours [1][2]. This pharmacokinetic differentiation enables once-daily dosing of flunarizine, whereas cinnarizine requires multiple daily doses [2]. In a direct comparative study of vestibular depressant activity, flunarizine administered at a smaller dose produced more intense vestibular suppression than cinnarizine [3].

Pharmacokinetics Half-life Dosing frequency

Flunarizine (CAS 52468-60-7): Evidence-Backed Research and Industrial Application Scenarios


Migraine Prophylaxis Research and Clinical Trial Material

Flunarizine is indicated for research programs evaluating migraine prophylaxis where superior responder rates relative to propranolol (80.3% vs 58.2%) and greater efficacy than nimodipine across multiple endpoints (frequency, severity, migraine index; all p<0.05) are required . The 2025 systematic review identifying flunarizine as having the greatest impact on migraine episodes among calcium channel blockers supports its use as a reference standard for comparator trials . Once-daily dosing facilitated by the 18–19 day half-life simplifies clinical trial logistics .

Cerebrovascular and Neuroprotection Preclinical Models

Flunarizine is uniquely suited for preclinical models of cerebral ischemia, hypoxia, and excitotoxicity requiring broad-spectrum neuroprotection. It was the only compound among nine tested calcium entry blockers (including verapamil, nimodipine, nifedipine, and diltiazem) to demonstrate dose-related protection across all four categories of cerebral insult: hypoxia, ischemia, metabolic intoxication, and seizures . Its selective antagonism of cerebral (basilar) artery contraction without significant cardiac depression—in contrast to verapamil—makes it preferable for cerebrovascular research .

Vestibular Disorders and Motion Sickness Research

Flunarizine is appropriate for vestibular research applications where calcium channel blockers with vestibular suppressant activity are required. Comparative studies demonstrate that flunarizine produces more intense vestibular suppression than cinnarizine when administered at smaller doses . The 2.5–15× potency advantage over cinnarizine and the extended duration of action (18–19 day half-life vs ~3 hours) support its selection for chronic vestibular disorder models .

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